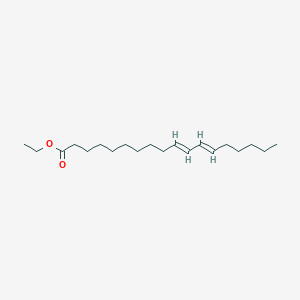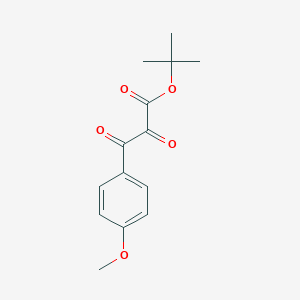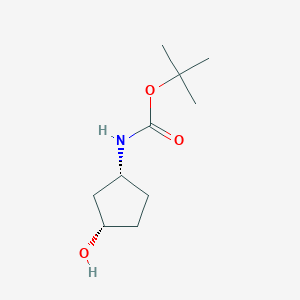
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
概要
説明
The compound tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. These derivatives are often used as intermediates in the synthesis of biologically active compounds and have applications in organic synthesis due to their protective groups and reactivity 10.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves reactions with tert-butyl nitrite (TBN) as a reagent. For example, tert-butyl nitrite is used as a multitask reagent for the synthesis of N-nitrosoamide from N-alkyl amides and for the hydrolysis of N-methoxyamides to carboxylic acids . Additionally, tert-butyl nitrite can act as an oxidant in Pd(ii)-catalyzed decarboxylative acylation . The synthesis of tert-butyl carbamate derivatives can also involve iodolactamization as a key step, as demonstrated in the enantioselective synthesis of a benzyl tert-butyl carbamate derivative .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl carbamate moiety, which serves as a protective group for amines. The tert-butyl group is bulky and can influence the reactivity and steric outcomes of reactions involving the carbamate . The papers provided do not directly analyze the molecular structure of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, but the structural features of similar compounds suggest that the tert-butyl group would provide steric hindrance, and the nitrophenoxy moiety could introduce electronic effects due to the nitro group.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. For instance, they can undergo chemoselective nitration with tert-butyl nitrite, which is a safe and selective nitrating agent . They can also be involved in sequential C-N bond formations, as tert-butyl nitrite can serve as a N1 synthon in multicomponent reactions . Furthermore, tert-butyl carbamate derivatives can be synthesized under solvent-free conditions using tert-butyl nitrite, which is advantageous for sensitive functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group and the functional groups attached to the carbamate. The tert-butyl group imparts volatility and steric bulk, which can affect the solubility and reactivity of the compound. The presence of a nitro group, as in the case of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, would likely contribute to the acidity of the compound and could affect its electron distribution and reactivity in electrophilic aromatic substitution reactions. The papers do not provide specific physical and chemical properties of the compound , but the general behavior of tert-butyl carbamate derivatives can be inferred 10.
科学的研究の応用
Synthesis and Chemical Properties
- Tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for this compound, achieving a total yield of 81% from commercially available starting materials (Zhao, Guo, Lan, & Xu, 2017).
- Ortiz et al. (1999) investigated the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder, leading to functionalized carbamates, showcasing its utility in synthesizing complex organic molecules (Ortiz, Guijarro, & Yus, 1999).
- A study by Wu (2011) described the preparation of tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate, illustrating the compound's versatility in organic synthesis (Wu, 2011).
Applications in Medicinal Chemistry
- Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamates as building blocks for novel protease inhibitors, demonstrating its application in drug discovery (Ghosh, Cárdenas, & Brindisi, 2017).
Material Science and Catalysis
- In the field of polymer science, Pan et al. (1998) synthesized monomeric antioxidants containing hindered phenol, using tert-butyl carbamates, to enhance the thermal stability of polymers (Pan, Liu, & Lau, 1998).
- Weberski et al. (2012) reported the synthesis of Ni(II) ethylene polymerization catalysts, where tert-butyl carbamates played a role in influencing polymer properties (Weberski, Chen, Delferro, Zuccaccia, Macchioni, & Marks, 2012).
Environmental Applications
- The synthesis of ethyl tert-butyl ether (ETBE) from tert-butyl alcohol, studied by Menezes and Cataluña (2008), highlights the compound's relevance in producing environmentally friendly gasoline additives (Menezes & Cataluña, 2008).
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(16)14-8-9-19-11-6-4-10(5-7-11)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOYKECYRDLCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592561 | |
| Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate | |
CAS RN |
159184-14-2 | |
| Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

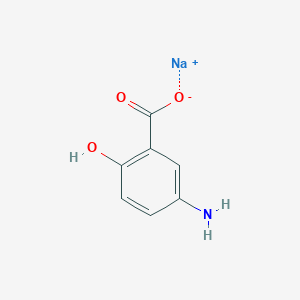
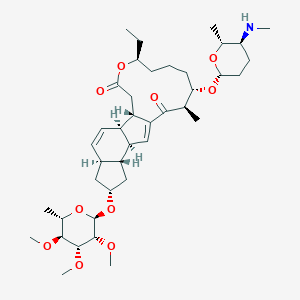
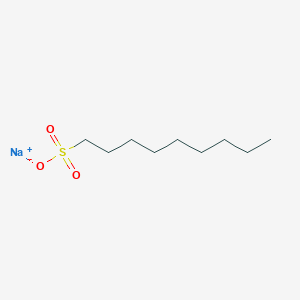
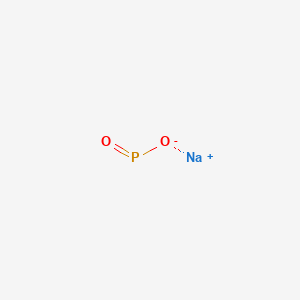
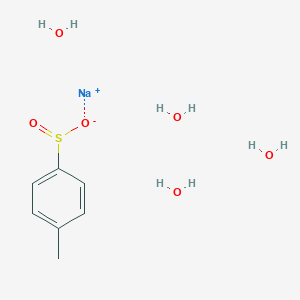
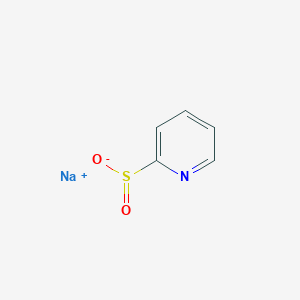
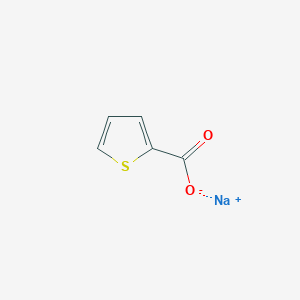
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
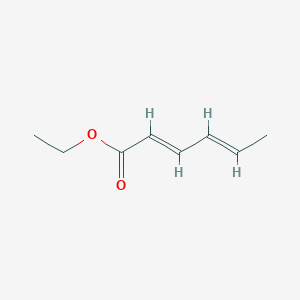
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)
